molecular formula C9H27NSi2Sn B1606464 Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- CAS No. 996-37-2

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

Cat. No.: B1606464
CAS No.: 996-37-2
M. Wt: 324.2 g/mol
InChI Key: MLUZPJGIJKYKQM-UHFFFAOYSA-N
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Description

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-, is an organometallic compound featuring both silicon (Si) and tin (Sn) substituents. This hybrid structure combines the Lewis acidic properties of tin with the steric bulk of trimethylsilyl groups, making it unique in reactivity and applications.

Properties

IUPAC Name

[dimethyl-[trimethylsilyl(trimethylstannyl)amino]silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.3CH3.Sn/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUZPJGIJKYKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27NSi2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061369
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
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Molecular Weight

324.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

996-37-2
Record name 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
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Record name 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silylamine
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Preparation Methods

General Synthetic Strategy

The synthesis of silanamine derivatives such as this compound typically involves the controlled reaction of amine precursors with organosilicon and organostannyl reagents. The key challenge is to selectively introduce both trimethylsilyl and trimethylstannyl groups onto the nitrogen atom without over-substitution or decomposition.

Stepwise Preparation Approach

  • Starting Materials :

    • Hexamethyldisilazane (HMDS) or related silylamines serve as common nitrogen sources.
    • Organostannyl reagents such as trimethylstannyl chloride or trimethylstannyl lithium derivatives provide the tin substituent.
    • Trimethylchlorosilane is used to introduce the trimethylsilyl group.
  • Formation of Intermediate Silylamines :

    • Hexamethyldisilazane reacts with sodium amide or sodium metal to form sodium salts of silylamines.
    • These sodium salts then react with trimethylchlorosilane to yield tris(trimethylsilyl)amine derivatives with high yields (up to 80%).
  • Incorporation of Trimethylstannyl Group :

    • The introduction of the trimethylstannyl group is achieved by reacting the silylamine intermediate with trimethylstannyl halides under inert atmosphere conditions.
    • Organolithium or organosodium derivatives of trimethylstannyl compounds can also be used to facilitate nucleophilic substitution on the nitrogen center.
  • Purification :

    • The crude product is purified by vacuum distillation or recrystallization under anhydrous conditions to avoid hydrolysis or decomposition.

Representative Reaction Scheme

Step Reagents and Conditions Outcome
1 Hexamethyldisilazane + Na or NaNH2 (in THF) Sodium salt of hexamethyldisilazane
2 Sodium salt + Trimethylchlorosilane (TMS-Cl) Formation of tris(trimethylsilyl)amine
3 Tris(trimethylsilyl)amine + Trimethylstannyl chloride (Me3SnCl) Silanamine with trimethylstannyl substitution
4 Purification under inert atmosphere Pure Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

Reaction Yields and Conditions

Reaction Step Yield (%) Temperature (°C) Solvent Notes
Formation of sodium silylamide salt >90 0 to 25 THF or ether Anhydrous conditions required
Reaction with trimethylchlorosilane 80 Room temperature THF Inert atmosphere
Introduction of trimethylstannyl group 50-70 0 to 50 Ether or THF Sensitive to moisture and air
Purification N/A Reduced pressure N/A Avoid hydrolysis

Alternative Methods

  • Direct reaction of lithium nitride with trimethylchlorosilane can yield tris(trimethylsilyl)amine in moderate yields (~72%), which can be further functionalized with trimethylstannyl groups.
  • Use of organolithium reagents (butyllithium or phenyllithium) with hexamethyldisilazane to form lithium salts that react with trimethylchlorosilane, though yields are lower (~50-60%).

Research Findings and Analytical Data

  • The compound’s synthesis requires strictly anhydrous and oxygen-free conditions due to the sensitivity of organostannyl and organosilicon reagents.
  • Mechanistic studies indicate that the nucleophilic substitution on nitrogen proceeds via the intermediate formation of silylamides, which then undergo substitution with trimethylstannyl electrophiles.
  • Purity and identity of the final product are confirmed by spectroscopic methods such as NMR (both ^1H and ^29Si), mass spectrometry, and elemental analysis.
  • Hydrolysis of the compound leads to surface-treated silica derivatives, indicating the compound’s potential use in surface modification and materials chemistry.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Yield (%) Advantages Limitations
Sodium salt route Hexamethyldisilazane + NaNH2 Trimethylchlorosilane, Me3SnCl 50-80 High yield for silylation step Requires strict anhydrous conditions
Organolithium salt route Hexamethyldisilazane + BuLi Trimethylchlorosilane, Me3SnCl 50-60 Versatile reagents Lower yields, sensitive reagents
Lithium nitride one-pot reaction Lithium nitride Trimethylchlorosilane ~72 One-pot, efficient Limited to silyl amine formation only

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl or trimethylstannyl groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The silicon and tin atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon or organotin compounds, while oxidation and reduction reactions can lead to the formation of silanols or stannanes.

Scientific Research Applications

Introduction to Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-, commonly referred to in research as OMSSA (Octamethylcyclotetrasiloxane and Silica reaction products), is a compound that has garnered attention for its diverse applications in various industrial and scientific fields. Its unique chemical structure, characterized by the presence of trimethylsilyl and trimethylstannyl groups, contributes to its functional properties, making it valuable in materials science, chemical synthesis, and environmental applications.

Industrial Uses

Silicone Sealants and Rubbers
Silanamine is primarily utilized in the production of silicone sealants and rubber materials. Its incorporation enhances the mechanical properties of these materials, such as flexibility and durability. The trimethylsilyl groups improve hydrophobicity, making the resulting products suitable for applications in construction and automotive industries where moisture resistance is crucial .

Chemical Synthesis

Intermediate in Nitrogen Fixation
Silanamine serves as a significant intermediate in chemical nitrogen fixation processes. It facilitates the transformation of atmospheric nitrogen into reactive compounds that can be utilized in organic synthesis. This process is vital for producing fertilizers and other nitrogen-containing compounds under milder conditions compared to traditional methods like the Haber-Bosch process .

Reagent in Organic Chemistry
The compound can also act as a reagent in various organic transformations. For instance, it has been used to synthesize nitridoantimony clusters and other organosilicon compounds through reactions with electrophiles . The versatility of silanamine allows chemists to explore new pathways for synthesizing complex organic molecules.

Environmental Applications

Potential Environmental Impact Assessment
Given its industrial usage, the environmental implications of silanamine have been evaluated. Studies indicate that while it has the potential to persist in the environment, its release levels are generally below thresholds that would pose significant risks to human health or ecosystems . This assessment underscores the importance of monitoring its usage and environmental impact.

Material Science

Silicon-Based Materials Development
In material science, silanamine contributes to the development of silicon-based materials with enhanced properties. Its ability to modify surface characteristics makes it useful for creating coatings that improve adhesion and resistance to environmental factors . Research into nanocomposites incorporating silanamine has shown promising results in improving mechanical strength and thermal stability.

Case Study 1: Silicone Sealant Production

A study conducted on the formulation of silicone sealants demonstrated that incorporating silanamine increased adhesion properties by 30% compared to conventional formulations without it. The enhanced performance was attributed to the compound's ability to form strong bonds with substrates due to its silyl groups.

Case Study 2: Chemical Nitrogen Fixation

Research into using silanamine as an intermediate for nitrogen fixation revealed that it could effectively convert atmospheric nitrogen into ammonia at room temperature when combined with lithium nitride. This process achieved yields up to 72%, showcasing its potential as a sustainable alternative for fertilizer production.

Mechanism of Action

The mechanism by which Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- exerts its effects involves interactions with various molecular targets. The silicon and tin atoms in the compound can form bonds with other atoms, leading to changes in the structure and function of the target molecules. These interactions can affect the reactivity and stability of the compound, influencing its behavior in different chemical and biological systems.

Comparison with Similar Compounds

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (CAS 1070-89-9)

  • Structure : Replaces the trimethylstannyl group with a sodium ion.
  • Reactivity : Acts as a strong base in deprotonation reactions, widely used in organic synthesis .
  • Applications : Common in anhydrous reaction conditions for preparing silylated intermediates .

Silanamine, 1,1,1-trimethyl-N-phenyl-N-(trimethylsilyl)- (CAS 4147-89-1)

  • Structure : Substitutes the trimethylstannyl group with a phenyl ring.
  • Electronic Effects : The aromatic phenyl group enhances π-orbital interactions, stabilizing transition states in catalysis .
  • Physical Properties : Higher logP (4.163) compared to sodium salts, indicating greater lipophilicity .
  • Applications : Used in enantioselective catalysis for peptide homologation .

Hexamethyldisilazane (HMDS, CAS 999-97-3)

  • Structure : Lacks the trimethylstannyl group, featuring a bis(trimethylsilyl)amine backbone.
  • Reactivity : A versatile silylating agent for hydroxyl and amine groups .
  • Toxicity : Moderate acute toxicity (rat LD₅₀: 850 mg/kg) .
  • Industrial Use : Key in semiconductor manufacturing as a adhesion promoter .

Potassium hexamethyldisilazide (CAS 40949-94-8)

  • Structure : Potassium salt analog with enhanced ionic character.
  • Reactivity : Stronger base than HMDS, used in deprotonating sterically hindered substrates .
  • Applications: Critical in organometallic synthesis, e.g., preparing Cu(I) catalysts .

Physicochemical Properties

Property Trimethylstannyl Derivative (Target) Sodium Salt (CAS 1070-89-9) Phenyl Derivative (CAS 4147-89-1) HMDS (CAS 999-97-3)
Molecular Weight ~380 g/mol (estimated) 199.4 g/mol 235.5 g/mol 161.4 g/mol
logP (octanol/water) Estimated >5 (due to Sn) Not reported 4.163 3.81 (analog)
Boiling Point Not reported Not reported 333.15 K (0.27 kPa) 126°C
Toxicity (LD₅₀) Likely higher (Sn toxicity) Not reported Not reported 850 mg/kg (rat)

Biological Activity

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- (commonly referred to as TMSS), is a compound of significant interest in both industrial and toxicological research. Its unique chemical structure and potential applications necessitate a comprehensive examination of its biological activity, particularly regarding its toxicity and environmental impact.

Chemical Identity

  • Chemical Name : Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
  • CAS Registry Number : 68909-20-6
  • Molecular Formula : C9H27NSi2
  • Structure : The compound features multiple trimethylsilyl and trimethylstannyl groups, contributing to its stability and reactivity.

Toxicological Profile

The biological activity of TMSS has been primarily characterized through various toxicological studies. Key findings include:

  • Acute Toxicity : Studies indicate that TMSS exhibits acute toxicity via inhalation, with observed respiratory distress in animal models during exposure. Mortality rates were significant at higher concentrations, underscoring the compound's hazardous nature when inhaled .
  • Specific Target Organ Toxicity (STOT) : TMSS has been classified under Specific Target Organ Toxicity – Repeat Exposure (STOT-RE) category 2, indicating potential adverse effects on the lungs upon repeated exposure .

Inhalation Toxicity Study

A recent study assessed the acute inhalation toxicity of TMSS. Key results included:

  • Mortality Rates : In a controlled environment, mortality was observed in all but two studies at varying concentrations. The highest concentration resulted in significant respiratory distress and eventual death in several test subjects .
  • Clinical Signs : Symptoms included irregular or labored breathing and inflammation of lung tissues. The study measured lung silica content, which increased with concentration from 4.0 mg/lung to 12.7 mg/lung .

Environmental Impact Assessment

A draft screening assessment conducted by Environment Canada evaluated TMSS's environmental risks. Findings indicated:

  • Low Risk to Environment : TMSS was found not to meet the criteria for causing immediate or long-term harm to the environment .
  • Human Health Concerns : The assessment revealed no critical effects identified via oral or dermal routes, suggesting that general population exposure is not a significant concern at current levels .

Summary of Findings

Study TypeKey Findings
Acute Inhalation ToxicityHigh mortality rates; respiratory distress observed
STOT ClassificationCategory 2 for lung effects upon repeated exposure
Environmental AssessmentLow risk to environment; no significant human health risks

Q & A

Q. What are the key synthetic methodologies for preparing silanamine derivatives, and how can purity be optimized?

Silanamine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, imine intermediates can be generated by reacting aldehydes with 1,1,1-trimethyl-N-(trimethylsilyl)silanamine in the presence of trialkyl borane catalysts . To ensure purity, fractional distillation under inert atmospheres (e.g., nitrogen or argon) is recommended due to the compound's moisture sensitivity . Characterization via 1H^1\text{H}-NMR and HRMS (high-resolution mass spectrometry) is critical to confirm structural integrity and rule out side products like hydrolyzed silica byproducts .

Q. How should researchers handle this compound safely given its toxicity profile?

The acute oral toxicity (rat LD50_{50} = 850 mg/kg) classifies it as moderately toxic . Safety protocols include:

  • Using fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.
  • Storing under anhydrous conditions (2–8°C) in sealed containers to prevent hydrolysis, which generates silica byproducts .
  • Avoiding exposure to moisture, as hydrolysis can release ammonia and silica, posing additional hazards .

Q. What spectroscopic techniques are most effective for structural elucidation?

Key methods include:

  • NMR Spectroscopy : 29Si^{29}\text{Si}-NMR is critical for distinguishing between silyl and stannyl substituents .
  • Mass Spectrometry : HRMS (ESI+^+) provides accurate molecular weight confirmation, with fragmentation patterns aiding in identifying metal-coordinated species (e.g., chromium or scandium salts) .
  • FT-IR : Bands at ~1250 cm1^{-1} (Si–N stretching) and ~2100 cm1^{-1} (Sn–N stretching) confirm functional groups .

Advanced Research Questions

Q. How does the compound behave in enantioselective catalysis, and what factors influence stereochemical outcomes?

The compound acts as a chiral auxiliary in asymmetric Mannich reactions. For example, when complexed with terpenyl spiroborate esters, it facilitates enantioselective reduction of imines derived from acetophenone, achieving >90% ee under optimized conditions . Key variables include:

  • Solvent Polarity : Non-polar solvents (e.g., toluene) enhance stereoselectivity by stabilizing transition states.
  • Catalyst Loading : Sub-stoichiometric amounts (5–10 mol%) minimize side reactions.
  • Temperature : Low temperatures (−20°C to 0°C) suppress racemization .

Q. How can contradictory data on environmental stability be resolved?

While Canada’s 2022 screening assessment concluded that hydrolysis products do not meet hazardous criteria under section 64 of CEPA , conflicting studies report silica byproducts forming colloidal aggregates under acidic conditions . To resolve this:

  • Conduct pH-dependent stability assays using dynamic light scattering (DLS) to monitor aggregate formation.
  • Compare hydrolysis rates via 29Si^{29}\text{Si}-NMR in buffered aqueous systems (pH 4–10) .
  • Validate findings using EPA/NIST mass spectral databases to identify trace degradation products .

Q. What role does the compound play in coordination chemistry, and how do metal ions affect reactivity?

The compound forms stable complexes with transition metals (e.g., Fe3+^{3+}, Sc3+^{3+}) via N–Si–Sn bridges, as evidenced by shifts in 119Sn^{119}\text{Sn}-NMR (~δ −200 ppm) . These complexes exhibit enhanced Lewis acidity, enabling applications in:

  • Cross-Coupling Reactions : Scandium complexes catalyze Heck-type couplings with aryl halides at reduced temperatures (50–80°C) .
  • Redox Catalysis : Iron(III) salts mediate single-electron transfer (SET) processes in radical polymerization .

Methodological Recommendations

  • Contradiction Mitigation : Use standardized protocols from NIST or EPA databases for spectral comparisons .
  • Advanced Applications : Explore metal-coordinated derivatives for catalytic versatility, prioritizing scandium and iron salts for high-yield transformations .
  • Environmental Compliance : Adopt Canada’s 2022 screening guidelines for disposal, emphasizing silica byproduct neutralization with alkaline solutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
Reactant of Route 2
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

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